6-Methyl-2H-1-benzopyran-3-carbaldehyde
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Overview
Description
2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. The structure of 2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- includes a benzene ring fused to a pyran ring with a carboxaldehyde group at the 3-position and a methyl group at the 6-position.
Preparation Methods
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- can be achieved through several methods. One common synthetic route involves the condensation of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzopyrans.
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: Some derivatives of 2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the structure and functional groups of the derivatives.
Comparison with Similar Compounds
2H-1-Benzopyran-3-carboxaldehyde, 6-methyl- can be compared with other similar compounds, such as:
2H-1-Benzopyran-3-carboxaldehyde, 7-hydroxy-4-methyl-: This compound has a hydroxyl group at the 7-position, which can influence its reactivity and biological activity.
4-Oxo-4H-1-benzopyran-3-carboxaldehyde: This compound lacks the methyl group at the 6-position, which can affect its chemical properties and applications.
Properties
IUPAC Name |
6-methyl-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBZZUJYVBESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651795 |
Source
|
Record name | 6-Methyl-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-00-1 |
Source
|
Record name | 6-Methyl-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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